molecular formula C16H17N3O5S2 B4059859 N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B4059859
M. Wt: 395.5 g/mol
InChI Key: MPXGNWOFCFYITN-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, commonly known as NPTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Antidiabetic Activity

One study investigated the antidiabetic potential of compounds generated from nitrobenzenesulfochlorination, revealing promising samples with in vitro α-glucosidase activity higher than the reference drug acarbose. This suggests potential applications of such compounds in the development of antidiabetic medications (Kayukova et al., 2022).

Antimicrobial Activity

Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted compounds with potent antibacterial activity against B. subtilis and antifungal activity against A. niger, suggesting their potential as antimicrobial agents (Sowmya et al., 2018).

High-Refractive-Index Materials

A study developed high-refractive-index polyamides by introducing nitro groups, thiazole rings, and thioether linkages. These materials demonstrated excellent solubilities, high heat resistance, and high refractive indices, making them suitable for applications requiring transparent and highly refractive materials (Javadi et al., 2015).

Radiosensitizers and Cytotoxins

Another study synthesized a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains and evaluated them as radiosensitizers of hypoxic mammalian cells and bioreductively activated cytotoxins. This indicates their potential use in cancer therapy by enhancing the efficacy of radiotherapy or as targeted cytotoxic agents (Threadgill et al., 1991).

properties

IUPAC Name

N-(2-nitrophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c20-16(17-13-6-2-3-7-14(13)19(21)22)15-10-12(11-25-15)26(23,24)18-8-4-1-5-9-18/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXGNWOFCFYITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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